molecular formula C8H11ClN2 B8604938 2-Chloro-5-ethyl-4,6-dimethylpyrimidine

2-Chloro-5-ethyl-4,6-dimethylpyrimidine

Cat. No. B8604938
M. Wt: 170.64 g/mol
InChI Key: HEVMLRSJVWFVGE-UHFFFAOYSA-N
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Patent
US09062044B2

Procedure details

The title compound was prepared in a manner analogous to Intermediate 36 substituting 3-methyl-2-iodobenzoic acid for 3-fluoro-2-iodobenzoic acid. 1H NMR (500 MHz, CDCl3): 7.79 (d, J=7.4 Hz, 2H), 7.48 (d, J=7.5 Hz, 1H), 7.42 (t, J=7.6 Hz, 1H), 6.53 (s, 1H), 2.07 (s, 3H).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
ClC1[N:7]=[C:6](C)[C:5](CC)=[C:4](C)[N:3]=1.[CH3:12][C:13]1[C:14](I)=[C:15]([CH:19]=[CH:20][CH:21]=1)[C:16]([OH:18])=[O:17].FC1C(I)=C(C=CC=1)C(O)=O>>[CH3:12][C:13]1[C:14]([N:7]2[CH:6]=[CH:5][CH:4]=[N:3]2)=[C:15]([CH:19]=[CH:20][CH:21]=1)[C:16]([OH:18])=[O:17]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=NC(=C(C(=N1)C)CC)C
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC=1C(=C(C(=O)O)C=CC1)I
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC=1C(=C(C(=O)O)C=CC1)I

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
CC=1C(=C(C(=O)O)C=CC1)N1N=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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